3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone
Description
Properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-23-5-7-24(8-6-23)12-13-3-2-4-14(9-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-4,9-11H,5-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSGCJDORNFHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643453 | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-37-2 | |
| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trifluorobenzophenone and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common catalysts include palladium or copper-based catalysts, and reagents such as N,N’-carbonyldiimidazole (CDI) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Group Comparison
- This group is bulkier than pyrrolidine or azetidine, possibly affecting steric interactions in biological targets .
- Pyrrolidinomethyl/Azetidinomethyl: Smaller 5- or 4-membered rings, respectively. Pyrrolidine’s higher basicity compared to azetidine may influence pharmacokinetics .
- Thiomethyl : Introduces a sulfur atom, altering electronic properties and oxidation susceptibility .
Fluorine Substitution Patterns
- 3,4-Difluoro : Reduced electronegativity compared to trifluoro analogs, which may lower metabolic stability but improve bioavailability .
Biological Activity
3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, a compound characterized by its unique trifluoromethyl and piperazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.
- Molecular Formula : C19H20F3N2O
- Molecular Weight : 360.37 g/mol
- CAS Number : [898763-36-5]
The compound features a benzophenone structure with trifluoromethyl and piperazine substituents, which enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 3,4,5-trifluorobenzophenone and 4-methylpiperazine.
- Reaction Conditions : Conducted in solvents such as dichloromethane or ethanol under controlled temperatures.
- Catalysts : Palladium or copper catalysts may be used to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine moiety is known for its interactions with various receptors and enzymes, potentially modulating their activities. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For example:
- Study Results : In vitro tests showed that derivatives with similar structures inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has also focused on the anticancer potential of this compound:
- Case Study : A study evaluated the effects of related benzophenone derivatives on cancer cell lines. The most promising derivatives demonstrated IC50 values below 10 µM against various cancer cell lines (e.g., HeLa and MCF-7), indicating potent anticancer properties.
Table 1: Biological Activity Summary
| Activity Type | Assessed Compound | IC50/ MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Similar Derivative | 8-32 µg/mL | |
| Anticancer | Related Derivative | <10 µM (HeLa/MCF-7) | |
| Tyrosinase Inhibition | Various Derivatives | IC50 = 3.8 µM |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzophenone | Lacks piperazine ring | Limited biological activity |
| 4-Methylpiperazine | No benzophenone moiety | Moderate activity |
| 4'-Methylpiperazinomethyl benzophenone | Similar structure without fluorine | Variable activity |
Applications in Drug Development
The unique structural features of this compound make it a candidate for further exploration in drug development:
- Potential Uses : As an antimicrobial agent or anticancer drug.
- Research Directions : Ongoing studies are focusing on optimizing the compound's structure to enhance its efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
